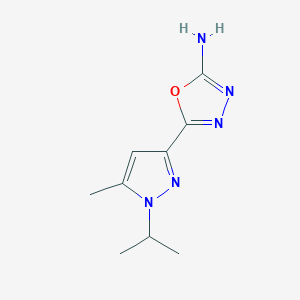![molecular formula C9H9N3O B1393154 1-(3-甲基-3H-咪唑并[4,5-b]吡啶-6-基)乙酮 CAS No. 1186310-80-4](/img/structure/B1393154.png)
1-(3-甲基-3H-咪唑并[4,5-b]吡啶-6-基)乙酮
描述
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This compound is part of the imidazo[4,5-b]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone has several applications in scientific research:
作用机制
Target of Action
Similar compounds have been found to interact with tubulin , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it does indeed target tubulin, it may interfere with microtubule dynamics, disrupting cell division and other cellular processes .
Biochemical Pathways
If it targets tubulin, it could impact the mitotic spindle assembly, intracellular transport, and cell shape maintenance .
Result of Action
If it acts on tubulin, it could potentially lead to cell cycle arrest and apoptosis .
生化分析
Biochemical Properties
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This interaction suggests that 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone may influence inflammatory responses and other cellular processes regulated by NF-kappaB.
Cellular Effects
The effects of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone on various cell types and cellular processes are profound. It has shown considerable cytotoxicity against human prostate cancer cell line DU-145 with IC50 values of 0.68 μM . This compound influences cell function by inhibiting microtubule assembly formation, which is crucial for cell division and intracellular transport . Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits microtubule assembly formation in DU-145 cells, which is essential for maintaining cell structure and function . This inhibition disrupts cellular processes, leading to cytotoxic effects. Furthermore, its interaction with NF-kappaB suggests a role in modulating gene expression and inflammatory responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazo[4,5-b]pyridine with acetic anhydride in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
化学反应分析
Types of Reactions
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the imidazo[4,5-b]pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol
- 3-Methyl-3H-imidazo[4,5-b]pyridine-6-carbaldehyde
- (3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)methanol
Uniqueness
1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1-(3-methylimidazo[4,5-b]pyridin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)7-3-8-9(10-4-7)12(2)5-11-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPWMGARFLKJSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(N=C1)N(C=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674133 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-80-4 | |
| Record name | 1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















